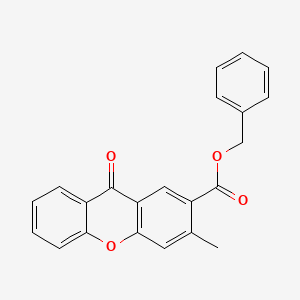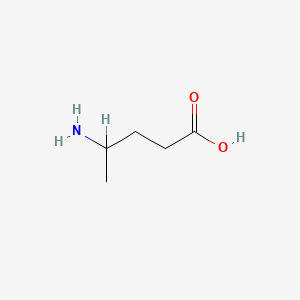
4-Aminovaleric acid
Vue d'ensemble
Description
4-Aminovaleric acid is a methyl-branched fatty acid . It is a delta-amino acid and an omega-amino fatty acid, functionally related to valeric acid .
Synthesis Analysis
A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli has been established . This pathway involves the combination of L-Lysine α-oxidase from Scomber japonicus, α-ketoacid decarboxylase from Lactococcus lactis, and aldehyde dehydrogenase from Escherichia coli to achieve the biosynthesis of 5AVA from biobased L-Lysine in E. coli . Another study showed that Corynebacterium glutamicum was successfully engineered to produce 5AVA from glucose by optimizing the expression of two key enzymes, lysine 2-monooxygenase and delta-aminovaleramidase .Molecular Structure Analysis
The molecular structure of 4-Aminovaleric acid is yet to be fully elucidated .Chemical Reactions Analysis
4-Aminovaleric acid is structurally related to the naturally occurring neurotransmitter gamma-aminobutyric acid (GABA) and has been studied for its potential biochemical applications and interactions. It has been shown to interact with various compounds in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Aminovaleric acid are yet to be fully elucidated .Applications De Recherche Scientifique
Molecular Properties Study
4-Aminovaleric acid has been studied by quantum chemical ab initio and DFT methods including the solvent effect in order to get electronic structure and molecular descriptors . These studies provide valuable insights into the properties of 4-Aminovaleric acid, such as ionisation energy, electron affinity, molecular electronegativity, chemical hardness, electrophilicity index, dipole moment, quadrupole moment and dipole polarizability .
Thermodynamic Functions Analysis
Thermodynamic functions such as zero-point energy, inner energy, enthalpy, entropy, and the Gibbs energy of 4-Aminovaleric acid have been evaluated after the complete vibrational analysis at the true energy minimum provided by the full geometry optimization . This analysis helps in understanding the stability and reactivity of 4-Aminovaleric acid.
Redox Properties Evaluation
The redox properties of 4-Aminovaleric acid have been studied. The reaction Gibbs energy allows evaluating the absolute redox potentials on reduction and/or oxidation . This information is crucial in understanding the chemical behavior of 4-Aminovaleric acid in various redox reactions.
Amino Acidic Forms and Zwitterionic Forms Comparison
Amino acidic forms and zwitterionic forms of 4-Aminovaleric acid were studied in parallel in order to compare their relative stability and redox properties . This comparison provides insights into the different forms that 4-Aminovaleric acid can exist in and their respective properties.
Industrial Applications
4-Aminovaleric acid and related products are used for scientific research in various industries . The detailed applications in these industries are not specified, but it’s clear that 4-Aminovaleric acid plays a significant role in scientific research.
Enzymatic Conversion
5-Aminovaleric acid (5AVA), an important five-carbon platform chemical, can be synthesized from 4-Aminovaleric acid through enzymatic conversion . This process employs lysine 2-monooxygenase encoded by the davB gene and 5-aminovaleramidase encoded by the davA gene .
Mécanisme D'action
Target of Action
4-Aminovaleric acid, also known as gamma-aminobutyric acid (GABA), is a crucial neurotransmitter in the central nervous system. It primarily targets GABA receptors, which play a significant role in inhibitory neurotransmission .
Mode of Action
4-Aminovaleric acid interacts with its targets, the GABA receptors, by binding to them and triggering a response. This interaction results in the opening of ion channels, allowing the flow of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission .
Biochemical Pathways
The main biosynthetic pathway of 4-Aminovaleric acid in higher plants is called the Beale pathway or C5-pathway. This pathway starts from glutamic acid, which is produced by the TCA cycle . The conversion of L-lysine to 5-Aminovaleric acid is achieved by employing lysine 2-monooxygenase and delta-aminovaleramidase .
Result of Action
The primary result of 4-Aminovaleric acid’s action is the inhibition of neuronal excitability. By binding to GABA receptors and causing an influx of chloride ions, it reduces the likelihood of the neuron firing an action potential. This action results in an overall inhibitory effect on neurotransmission, which can influence various physiological processes, including mood regulation and muscle tone .
Action Environment
The action, efficacy, and stability of 4-Aminovaleric acid can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific ions can all impact the effectiveness of 4-Aminovaleric acid. Furthermore, alterations in the gut microbiota can affect the central nervous system physiology and inflammation, indicating a potential influence on the action of 4-Aminovaleric acid .
Safety and Hazards
Orientations Futures
Two straight-chain amino acids—5-aminovalerate (5AVA) and 4-aminobutyrate—are promising platform compounds for the synthesis of polyimides, serving as raw materials for disposable goods, clothes, and automobile parts like nylon 5 and nylon 4 . The gut and the liver interact via several pathways, and the liver is the first organ to encounter enterally absorbed nutrients and microbial metabolites .
Propriétés
IUPAC Name |
4-aminopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901029 | |
| Record name | (+/-)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopentanoic acid | |
CAS RN |
13880-74-5, 627-61-2 | |
| Record name | 4-Aminovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



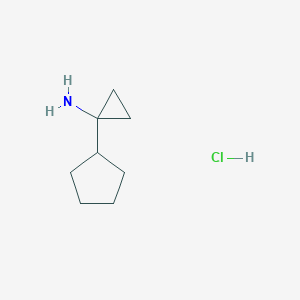
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)

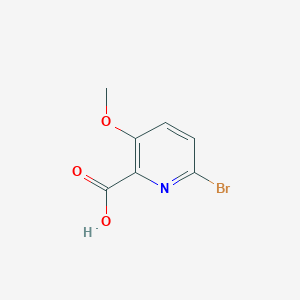

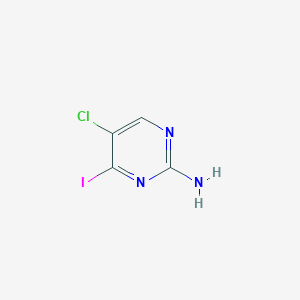

![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)


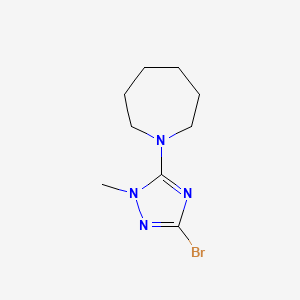
![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)
